1-(Trifluoromethoxy)-4-naphthol
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Overview
Description
1-(Trifluoromethoxy)-4-naphthol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethoxy)-4-naphthol typically involves the introduction of a trifluoromethoxy group into a naphthol framework. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable naphthol derivative reacts with a trifluoromethoxy source under basic conditions. For instance, the reaction of 4-naphthol with trifluoromethyl iodide in the presence of a base like potassium carbonate can yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethoxy)-4-naphthol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The trifluoromethoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthol ring.
Scientific Research Applications
1-(Trifluoromethoxy)-4-naphthol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can exhibit enhanced metabolic stability and bioavailability.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-(Trifluoromethoxy)-4-naphthol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to better penetrate biological membranes and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(Trifluoromethoxy)-2-naphthol
- 1-(Trifluoromethoxy)-3-naphthol
- 1-(Trifluoromethoxy)-5-naphthol
Comparison: Compared to these similar compounds, 1-(Trifluoromethoxy)-4-naphthol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the trifluoromethoxy group relative to the hydroxyl group can significantly affect the compound’s electronic properties and steric interactions, making it a distinct entity in chemical and biological studies.
Properties
IUPAC Name |
4-(trifluoromethoxy)naphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-10-6-5-9(15)7-3-1-2-4-8(7)10/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPMRWGLDOOSNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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